Thioridazine-d3 Hydrochloride
Overview
Description
Thioridazine-d3 (hydrochloride) is a deuterated form of thioridazine hydrochloride, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and generalized anxiety disorder. The deuterium labeling in Thioridazine-d3 is used to study the pharmacokinetics and metabolic pathways of the drug, providing insights into its behavior in the human body .
Mechanism of Action
Target of Action
Thioridazine-d3 Hydrochloride primarily targets the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood and behavior .
Mode of Action
this compound interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
this compound affects several biochemical pathways. It has been found to induce endoplasmic reticulum (ER) stress in cancer cells by activating the eIF2α/ATF4/CHOP axis . It also facilitates the accumulation of secretory autophagosomes, leading to immunogenic cell death . Furthermore, it has been reported to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound is incomplete . It undergoes hepatic metabolism, primarily through sulphoxidation . The elimination half-life of this compound is approximately 21-24 hours , and it is excreted in the feces .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells . It also leads to the down-regulation of cyclin D1, cyclin A, and CDK4, and the induction of p21 and p27, a cyclin-dependent kinase inhibitor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been associated with Torsades de pointes type arrhythmias and sudden death, indicating that cardiac conditions can significantly impact its action . Furthermore, it has been withdrawn worldwide due to its association with cardiac arrhythmias .
Biochemical Analysis
Biochemical Properties
Thioridazine-d3 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to block postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also blocks alpha-adrenergic effects and depresses the release of hypothalamic and hypophyseal hormones .
Cellular Effects
This compound has been found to induce autophagy and immunogenic cell death (ICD) in colorectal cancer (CRC) . It also induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also inhibits the PI3K/Akt/mTOR/p70S6K signaling pathways .
Temporal Effects in Laboratory Settings
This compound accumulates within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . The accumulation of this compound leads to damage to the RPE, outer retina, and choriocapillaris .
Dosage Effects in Animal Models
This compound showed a dose-dependent and statistically significant effect in vivo at doses from 15 to 25 mg/kg . The maximum recommended dose in humans is 800 mg/day (about 11.4 mg/kg for a patient of 70 kg) .
Transport and Distribution
This compound is rapidly absorbed and has a distribution volume of 1.8 to 6.7 L/kg .
Subcellular Localization
This compound is known to accumulate within melanin granules of the retinal pigment epithelium (RPE), affecting enzyme kinetics . This suggests that it may be localized within melanin granules in the RPE cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thioridazine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the thioridazine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .
Industrial Production Methods: Industrial production of Thioridazine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is then converted into its hydrochloride salt form for stability and ease of use .
Chemical Reactions Analysis
Types of Reactions: Thioridazine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Thioridazine can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: Thioridazine can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Thioridazine-d3 (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of thioridazine.
Biology: Employed in biological studies to understand the drug’s interaction with cellular components and its metabolic fate.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of thioridazine.
Industry: Applied in the development of new antipsychotic drugs and in the quality control of pharmaceutical products
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar therapeutic uses but different side effect profiles.
Fluphenazine: A high-potency phenothiazine antipsychotic with a longer duration of action.
Mesoridazine: A metabolite of thioridazine with similar pharmacological properties.
Uniqueness: Thioridazine-d3 (hydrochloride) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a clearer understanding of the drug’s behavior in the body, aiding in the development of safer and more effective therapeutic agents .
Properties
IUPAC Name |
2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662208 | |
Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189928-36-6 | |
Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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